Cyclopentenyl Cytosine: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
Cyclopentenyl Cytosine: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclopentenyl cytosine (CPEC) is a carbocyclic nucleoside analog of cytidine with demonstrated potent antiviral and antineoplastic activities.[1][2] Its discovery stemmed from efforts to develop more effective and less toxic derivatives of the naturally occurring adenosine analog, neplanocin A. CPEC's primary mechanism of action is the inhibition of cytidine-5'-triphosphate (CTP) synthetase, a critical enzyme in the de novo pyrimidine biosynthesis pathway.[3][4] This inhibition leads to the depletion of intracellular CTP pools, subsequently hindering DNA and RNA synthesis and inducing cell cycle arrest and apoptosis in rapidly proliferating cells, such as cancer cells.[3][5] This technical guide provides an in-depth overview of the discovery, synthesis, and biological action of cyclopentenyl cytosine, including detailed experimental protocols and quantitative data to support further research and development.
Discovery and Development
The journey to cyclopentenyl cytosine began with the discovery of neplanocin A in a Japanese fermentation broth in 1979.[1][2] Neplanocin A, an adenosine analog featuring a cyclopentene ring in its sugar moiety, exhibited significant biological activity but was also associated with considerable toxicity.[1][2] This prompted researchers to synthesize a series of purine and pyrimidine analogs of neplanocin A in an effort to dissociate the therapeutic effects from the toxicity.
A key figure in this endeavor was Dr. John S. Driscoll at the Laboratory of Medicinal Chemistry, National Institutes of Health.[1] His group undertook the total synthesis of (-)-neplanocin A and subsequently used a versatile cyclopentenone carbocyclic intermediate to generate approximately 20 analogs.[1][2] Among the pyrimidine nucleosides synthesized, cyclopentenyl cytosine (CPEC) emerged as the most biologically active compound, demonstrating excellent preclinical antitumor activity against both murine leukemias and human tumor xenografts, in addition to broad-spectrum antiviral properties.[1] This promising preclinical profile led to its advancement into clinical evaluation as an anticancer drug.[1]
Synthesis Pathway
The chemical synthesis of cyclopentenyl cytosine is a multi-step process that can be achieved through various routes. A common strategy involves the construction of a chiral cyclopentenone intermediate, which is then elaborated to introduce the hydroxymethyl and diol functionalities, followed by the coupling of the cytosine base. One plausible pathway, adapted from the synthesis of related fluorocyclopentenyl-cytosine derivatives, commences from D-ribose.[6]
A generalized synthetic workflow is depicted below:
Caption: Generalized workflow for the synthesis of Cyclopentenyl Cytosine.
Experimental Protocol: A Representative Synthetic Approach
While the exact, detailed protocol for the initial synthesis of CPEC is not fully available in the provided search results, a representative multi-step synthesis can be inferred from related compounds.[6] The following is a generalized protocol for the synthesis of a key chiral cyclopentenone intermediate from D-ribose, which would then undergo further modifications and coupling to cytosine.
Step 1: Protection of D-ribose
-
D-ribose is treated with acetone and an acid catalyst to form the 2,3-O-isopropylidene-D-ribofuranose.
-
The primary hydroxyl group is then protected, for example, as a silyl ether using a suitable silylating agent like tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole.
Step 2: Wittig Reaction
-
The protected D-ribose derivative is subjected to a Wittig reaction to introduce a vinyl group, extending the carbon chain.
Step 3: Swern Oxidation
-
The secondary alcohol is oxidized to a ketone using Swern oxidation conditions (e.g., oxalyl chloride, DMSO, and a hindered base like triethylamine).
Step 4: Grignard Reaction
-
The ketone is treated with a vinyl Grignard reagent (vinylmagnesium bromide) to introduce a second vinyl group, forming a diene.
Step 5: Silyl Deprotection
-
The silyl protecting group is selectively removed using a fluoride source such as tetrabutylammonium fluoride (TBAF).
Step 6: Selective Benzylation
-
The primary alcohol is selectively protected, for instance, as a benzyl ether.
Step 7: Ring-Closing Metathesis (RCM)
-
The diene is subjected to ring-closing metathesis using a Grubbs catalyst (e.g., second-generation Grubbs catalyst) to form the cyclopentene ring.
Step 8: Oxidative Rearrangement
-
The resulting cyclopentene derivative undergoes an oxidative rearrangement to yield the key chiral cyclopentenone intermediate.
Step 9: Elaboration and Coupling
-
The cyclopentenone is then further functionalized to introduce the necessary hydroxyl groups and the hydroxymethyl side chain.
-
Finally, the cytosine base is coupled to the cyclopentene ring, often via a Mitsunobu reaction or by activating the sugar moiety, followed by deprotection to yield cyclopentenyl cytosine.
Mechanism of Action and Signaling Pathway
Cyclopentenyl cytosine is a prodrug that requires intracellular activation to exert its cytotoxic effects.[3][7] Upon entry into the cell, it is phosphorylated by cellular kinases to its active triphosphate form, CPEC-TP.[3] CPEC-TP then acts as a potent, non-competitive inhibitor of CTP synthetase.[3][8] This enzyme catalyzes the ATP-dependent conversion of uridine triphosphate (UTP) to cytidine triphosphate (CTP), a rate-limiting step in the de novo synthesis of pyrimidine nucleotides.[4][9]
The inhibition of CTP synthetase leads to a significant depletion of the intracellular CTP pool.[5] This has several downstream consequences:
-
Inhibition of DNA and RNA Synthesis: CTP is an essential precursor for the synthesis of both DNA and RNA. Its depletion halts these processes, leading to cell cycle arrest, particularly in the S-phase.[5][10]
-
Induction of Apoptosis: The disruption of nucleotide metabolism and the stalling of DNA replication can trigger programmed cell death (apoptosis).[3]
-
Synergy with other Nucleoside Analogs: Depletion of dCTP pools can enhance the incorporation and cytotoxicity of other nucleoside analogs, such as arabinosylcytosine (Ara-C), into DNA.[11]
The intracellular activation and mechanism of action of cyclopentenyl cytosine are illustrated in the following diagram:
Caption: Intracellular activation and mechanism of action of Cyclopentenyl Cytosine.
Quantitative Data
The following tables summarize key quantitative data related to the biological activity of cyclopentenyl cytosine and its metabolites.
Table 1: Enzyme Kinetics and Inhibition
| Enzyme | Substrate/Inhibitor | Parameter | Value | Cell Line/Source | Reference |
| Uridine-Cytidine Kinase | Cyclopentenylcytosine (CPEC) | K_m | 196 ± 9 µM | L1210 | [12] |
| Uridine-Cytidine Kinase | Cyclopentenylcytosine (CPEC) | K_i | 144 ± 14 µM | L1210 | [12] |
| CTP Synthetase | CPEC triphosphate (CPEC-TP) | IC_50 | 6 µM | Bovine | [12] |
Table 2: In Vitro Cytotoxicity
| Cell Line/Type | Assay Duration | Parameter | Value | Reference |
| Human Myeloid Progenitors (CFU-gm) | Continuous | IAUC_70 | 40.8 µM·h | [13] |
| Murine Myeloid Progenitors (CFU-gm) | Continuous | IAUC_70 | 41.9 µM·h | [13] |
| Human Erythroid Progenitors (BFU-e) | Continuous | IAUC_70 | 33.0 µM·h | [13] |
| Murine Erythroid Progenitors (BFU-e) | Continuous | IAUC_70 | 21.1 µM·h | [13] |
| Human Erythroid Progenitors (CFU-e) | Continuous | IAUC_70 | 107.8 µM·h | [13] |
| Murine Erythroid Progenitors (CFU-e) | Continuous | IAUC_70 | 21.1 µM·h | [13] |
| MOLT-4 lymphoblasts | 72 hours | IC_50 | 20 nM | [3] |
| MOLT-4 lymphoblasts | 16 hours | IC_50 | 75 nM | [3] |
| HL-60 (promyelocytic leukemia) | 24 hours | - | Near complete DNA synthesis inhibition at 30 nM | [3] |
Key Experimental Protocols
CTP Synthetase Activity Assay
This protocol is adapted from published methods to determine the inhibitory effect of CPEC-TP on CTP synthetase activity.[14][15]
Materials:
-
Partially purified CTP synthetase
-
[4-¹⁴C]UTP (radiolabeled substrate)
-
ATP, L-glutamine, GTP, MgCl₂, DTT, Tris-HCl buffer (pH 7.5)
-
CPEC-TP (inhibitor)
-
Polyethyleneimine-cellulose TLC plates
-
Scintillation counter and fluid
Procedure:
-
Prepare a standard reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 2 mM L-glutamine, 0.1 mM GTP, 2 mM ATP, and 0.25 mM [4-¹⁴C]UTP.
-
Add varying concentrations of CPEC-TP to the reaction mixtures. Include a control with no inhibitor.
-
Initiate the reaction by adding the enzyme preparation.
-
Incubate the reaction mixtures at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction, for example, by heating or adding acid.
-
Spot the reaction products onto a polyethyleneimine-cellulose TLC plate.
-
Separate the product ([¹⁴C]CTP) from the substrate ([¹⁴C]UTP) using a suitable mobile phase (e.g., 1 M potassium phosphate).
-
Visualize the spots under UV light using UTP and CTP standards.
-
Excise the spots corresponding to CTP and quantify the radioactivity using a scintillation counter.
-
Calculate the enzyme activity as the amount of CTP formed per unit time and protein concentration, and determine the inhibitory effect of CPEC-TP.
In Vitro Cytotoxicity Assay (Colorimetric - WST-1/XTT based)
This is a general protocol to assess the cytotoxicity of cyclopentenyl cytosine on a cancer cell line.[16][17]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well microplates
-
Cyclopentenyl cytosine (CPEC)
-
WST-1 or XTT cell proliferation reagent
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of CPEC in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of CPEC. Include a vehicle control (medium without CPEC).
-
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add the WST-1 or XTT reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for a further 1-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.
-
Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 450 nm for WST-1, 492 nm for XTT).
-
Calculate the percentage of cell viability for each CPEC concentration relative to the vehicle control.
-
Plot the cell viability against the CPEC concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Conclusion
Cyclopentenyl cytosine represents a significant development in the field of nucleoside analogs, born from a rational drug design approach to improve upon a natural product lead. Its well-defined mechanism of action, targeting a key enzyme in nucleotide synthesis, makes it a valuable tool for cancer research and a potential therapeutic agent. The information provided in this technical guide, including its discovery, synthesis, mechanism of action, quantitative data, and experimental protocols, serves as a comprehensive resource for scientists and researchers in the field of drug development and cancer biology. Further investigation into overcoming its observed toxicities and exploring its synergistic potential with other chemotherapeutics is warranted.
References
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- 2. The design and synthesis of a new anticancer drug based on a natural product lead compound: from neplanocin A to cyclopentenyl cytosine (CPE-C) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. researchgate.net [researchgate.net]
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- 7. m.youtube.com [m.youtube.com]
- 8. Cyclopentenyl cytosine (CPEC): an overview of its in vitro and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclopentenyl cytosine inhibits cytidine triphosphate synthetase in paediatric acute non-lymphocytic leukaemia: a promising target for chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 11. Cyclopentenyl cytosine increases the phosphorylation and incorporation into DNA of 1-beta-D-arabinofuranosyl cytosine in a human T-lymphoblastic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclopentenylcytosine triphosphate. Formation and inhibition of CTP synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro characterization of the myelotoxicity of cyclopentenyl cytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | A Small Molecule Inhibitor of CTP Synthetase Identified by Differential Activity on a Bacillus subtilis Mutant Deficient in Class A Penicillin-Binding Proteins [frontiersin.org]
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